Lactonic Sophorolipid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

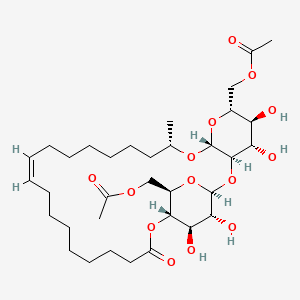

1’,4"-Sophorolactone 6’,6"-diacetate is a chemical compound with the following structural formula:

1’,4"-Sophorolactone 6’,6"-diacetate

It belongs to the class of sophorolipids (SLs), which are glycolipids produced by yeast species such as Candida bombicola. These compounds exhibit surfactant properties and have gained attention due to their biodegradability and low toxicity .

Vorbereitungsmethoden

Die Syntheserouten für 1',4"-Sophorolacton-6',6"-diacetat beinhalten die Acetylierung von Sophorolacton. Hier sind die Schritte:

Isolierung von Sophorolacton: Sophorolacton wird aus Fermentationsbrühe oder anderen natürlichen Quellen gewonnen.

Acetylierung: Sophorolacton wird an den Positionen 6' und 6" unter Verwendung von Essigsäureanhydrid oder Acetylchlorid acetyliert. Die Reaktionsbedingungen beinhalten typischerweise das Rückflussen der Reaktanten in einem geeigneten Lösungsmittel (z. B. Chloroform oder Dichlormethan) mit einer Base (wie Pyridin), um den Acetylierungsprozess zu erleichtern.

Analyse Chemischer Reaktionen

1',4"-Sophorolacton-6',6"-diacetat kann verschiedene Reaktionen eingehen:

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen zu Sophorolacton hydrolysiert werden.

Oxidation: Oxidative Reaktionen können auftreten und zur Bildung verschiedener Oxidationsprodukte führen.

Substitution: Die Acetylgruppen an den Positionen 6' und 6" können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien umfassen Säuren (für die Hydrolyse), Oxidationsmittel (wie Kaliumpermanganat) und Nukleophile (für Substitutionsreaktionen).

Wissenschaftliche Forschungsanwendungen

1',4"-Sophorolacton-6',6"-diacetat findet in verschiedenen Bereichen Anwendung:

Bioremediation: SLs, einschließlich dieser Verbindung, wurden auf ihre Fähigkeit untersucht, die Ölaustrittss Reinigung und die Bodensanierung zu verbessern.

Kosmetik und Körperpflege: Aufgrund ihrer Tensideigenschaften werden SLs in Shampoos, Seifen und Hautcremes verwendet.

Antibakterielle Aktivität: Einige SLs zeigen antimikrobielle Wirkungen, was sie für medizinische und landwirtschaftliche Anwendungen relevant macht.

5. Wirkmechanismus

Der genaue Wirkmechanismus von 1',4"-Sophorolacton-6',6"-diacetat ist Gegenstand laufender Forschung. seine Tensideigenschaften tragen wahrscheinlich zu seinen biologischen Wirkungen bei.

Wirkmechanismus

The exact mechanism of action for 1’,4"-Sophorolactone 6’,6"-diacetate remains an area of ongoing research. its surfactant properties likely contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Obwohl es andere Sophorolpide gibt, sticht dieses spezifische Diacetat-Derivat aufgrund seines Acetylierungsmusters hervor. Ähnliche Verbindungen umfassen Sophorolacton selbst und andere SLs mit unterschiedlichen Acylgruppen.

Biologische Aktivität

Lactonic sophorolipids (LSL) are a class of biosurfactants derived from the fermentation of certain microorganisms, primarily Candida bombicola. They exhibit a range of biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article reviews the current understanding of the biological activity of LSL, supported by diverse research findings.

Structure and Properties

Lactonic sophorolipids consist of a sophorose moiety linked to long-chain hydroxyl fatty acids. The lactone ring structure is formed by the internal esterification of the carboxyl groups of fatty acids, which contributes to their unique properties. Compared to acidic sophorolipids, LSL exhibit lower water solubility but higher antimicrobial activity due to their structural characteristics and the presence of acetyl groups .

Antimicrobial Activity

LSL have demonstrated significant antimicrobial properties against various pathogenic bacteria. Research has shown that LSL can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 0.05 mg/ml for S. aureus and 0.20 mg/ml for P. aeruginosa. The mechanisms underlying these effects include:

- Disruption of Cell Membrane : LSL increase cell membrane permeability, leading to leakage of intracellular contents.

- Cell Wall Damage : They exert different effects on bacterial cell structures; for instance, they cause "leaking" in S. aureus while "blasting" the cell wall in P. aeruginosa.

Table 1: Antimicrobial Efficacy of Lactonic Sophorolipids

| Bacteria | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 0.05 | 0.20 |

| Pseudomonas aeruginosa | 0.10 | 0.40 |

| Escherichia coli | No effect | No effect |

| Lactobacillus sp. | No effect | No effect |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of LSL, particularly in treating non-small-cell lung cancer (NSCLC). LSL have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer progression. In vitro studies demonstrated that LSL could reduce cell viability by over 40% within 24 hours in NSCLC cell lines when used alone and up to 80% when combined with other agents such as ganetespib (GT), an Hsp90 inhibitor .

- Induction of Apoptosis : LSL promote programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Studies indicate that LSL can significantly reduce tumor burden in animal models .

Case Studies

- Study on NSCLC :

- Colorectal Cancer Model :

Eigenschaften

IUPAC Name |

[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTXYHUVJIPSDT-GNUCGHNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.